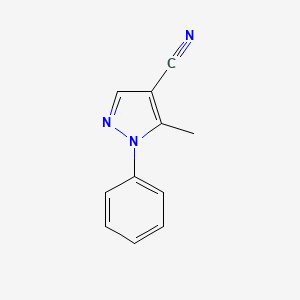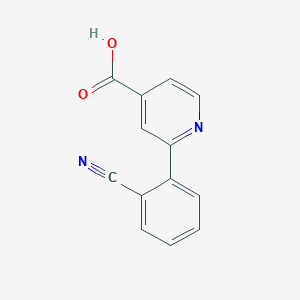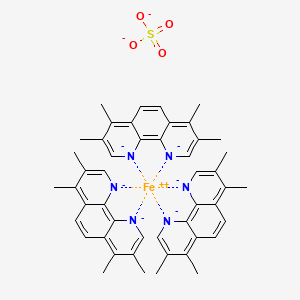
Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate is a coordination compound that features iron in the +2 oxidation state, coordinated with 3,4,7,8-tetramethyl-1,10-phenanthroline ligands and sulfate anions. This compound is notable for its metal-chelating properties and its applications in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate typically involves the reaction of iron(II) sulfate with 3,4,7,8-tetramethyl-1,10-phenanthroline under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, where the iron(II) ion coordinates with the phenanthroline ligand to form the desired complex. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Water or ethanol.
Reaction Time: Several hours to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To control reaction conditions and scale up production.
Purification Steps: Such as recrystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under suitable conditions.
Reduction: The compound can participate in redox reactions where the iron center is reduced.
Substitution: Ligands can be substituted with other coordinating molecules.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Solvents: Water, ethanol, or other polar solvents to facilitate reactions.
Major Products
Oxidation Products: Iron(III) complexes.
Reduction Products: Iron(II) complexes with different ligands.
Substitution Products: Complexes with substituted ligands.
Applications De Recherche Scientifique
Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential in biological systems as a metal chelator.
Medicine: Explored for its therapeutic potential in metal-related diseases.
Industry: Utilized in materials science for the development of metal-organic frameworks and other advanced materials.
Mécanisme D'action
The compound exerts its effects primarily through its ability to chelate metal ions. The 3,4,7,8-tetramethyl-1,10-phenanthroline ligands coordinate with the iron center, stabilizing it and facilitating various chemical reactions. The sulfate anions balance the charge and contribute to the overall stability of the complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline Complexes: Similar coordination compounds with different substituents on the phenanthroline ligand.
2,2’-Bipyridine Complexes: Another class of metal-chelating agents with similar coordination properties.
Ferroin: A well-known iron(II) complex with 1,10-phenanthroline used as a redox indicator.
Uniqueness
Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate is unique due to the specific substitution pattern on the phenanthroline ligand, which can influence its coordination chemistry and reactivity. The tetramethyl groups can enhance the stability and solubility of the complex compared to unsubstituted phenanthroline complexes.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C48H48FeN6O4S-6 |
|---|---|
Poids moléculaire |
860.8 g/mol |
Nom IUPAC |
iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate |
InChI |
InChI=1S/3C16H16N2.Fe.H2O4S/c3*1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15;;1-5(2,3)4/h3*5-8H,1-4H3;;(H2,1,2,3,4)/q3*-2;+2;/p-2 |
Clé InChI |
QLQKDHZNLZUOGV-UHFFFAOYSA-L |
SMILES canonique |
CC1=C[N-]C2=C3C(=C(C(=C[N-]3)C)C)C=CC2=C1C.CC1=C[N-]C2=C3C(=C(C(=C[N-]3)C)C)C=CC2=C1C.CC1=C[N-]C2=C3C(=C(C(=C[N-]3)C)C)C=CC2=C1C.[O-]S(=O)(=O)[O-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone](/img/structure/B12338220.png)

![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride](/img/structure/B12338237.png)
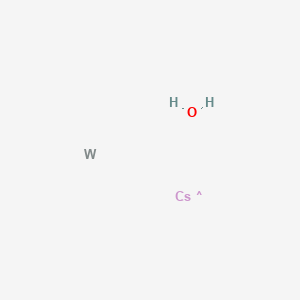
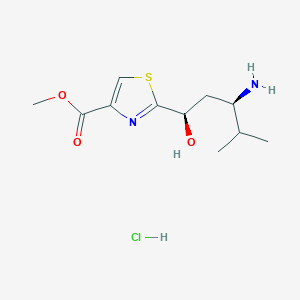
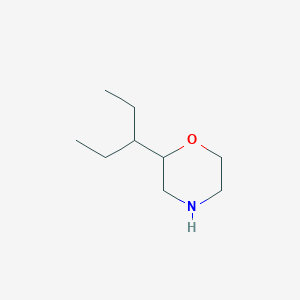
![2-(4'-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12338266.png)

![(2R,3R,4S)-4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B12338274.png)
![Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B12338276.png)

